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Compound of Interest

Compound Name: Tri-GalNAc(OAc)3-Perfluorophenyl

Cat. No.: B10861956

This guide provides an in-depth overview of triantennary N-acetylgalactosamine (Tri-GalNAc)
ligands, focusing on acetyl-protected and perfluorophenyl-activated intermediates used in the
synthesis of targeted therapeutics. Given the specificity of the query for "Tri-GalNAc(OACc)3-
Perfluorophenyl," this document centers on a representative and well-documented analogue
that embodies this structural class, serving as a critical building block for liver-targeted drug
development.

Chemical Structure and Properties

The molecule "Tri-GalNAc(OAc)3-Perfluorophenyl” represents a class of chemical
intermediates designed for the efficient synthesis of liver-targeting drug conjugates. These
molecules consist of three key components:

« ATriantennary Scaffold: A core structure that presents three GalNAc sugar moieties in a
precise spatial arrangement to ensure high-affinity binding to the asialoglycoprotein receptor
(ASGPR) on hepatocytes.

o Protected GalNAc Residues: Each of the three N-acetylgalactosamine (GalNAc) sugars has
its hydroxyl groups protected, typically as acetate (OAc) esters. This protection prevents
unwanted side reactions during synthesis and conjugation.

e An Activated Linker: The scaffold is functionalized with a linker arm terminating in a highly
reactive group, such as a perfluorophenyl (PFP) ester. This group enables efficient and
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stable covalent conjugation to a drug payload, such as an oligonucleotide, peptide, or small

molecule.

A representative structure for this class of compounds is depicted below, featuring a

triantennary scaffold, per-O-acetylated GalNAc units, and a PFP ester-activated linker.

Figure 1: Representative Chemical Structure

Caption: A schematic of a Tri-GalNAc(OAc) intermediate with a PFP ester.

The quantitative properties of a specific Tri-GalNAc(OAc)x-PFP intermediate are summarized

below. These values are representative of this class of molecules.

Property Value Notes
Based on a common
Molecular Formula C75H93F5N4030 )
triantennary scaffold.
Molecular Weight 1681.5 g/mol
Appearance White to off-white solid or foam  Typically amorphous.
, Insoluble in water and alcohols
N Soluble in DCM, Chloroform, .
Solubility due to the acetyl protecting
DMF, DMSO
groups.
) ) Critical for consistent
Purity (Typical) >95% (by HPLC and NMR)

conjugation efficiency.

Storage Conditions

-20°C under inert gas (N2 or
Ar)

The PFP ester is sensitive to

moisture and hydrolysis.

Characterization is crucial to confirm the structure and purity of the intermediate.
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Technique Representative Data

(400 MHz, CDCls) & (ppm): Signals
corresponding to the anomeric protons of
GalNAc (~4.5-5.5 ppm), a dense region of sugar
protons (~3.5-4.5 ppm), sharp singlets for the

H NMR numerous acetyl methyl groups (~1.9-2.1 ppm),
signals for the linker and scaffold protons, and
characteristic multiplets for the N-acetyl methyl
groups (~1.8-1.9 ppm). The absence of
carboxylic acid proton confirms PFP ester

formation.

(376 MHz, CDCls) & (ppm): Three distinct
signals corresponding to the ortho, meta, and
ara fluorine atoms of the perfluorophenyl rin
19F NMR p _ _ p phenyi ring
are expected, typically in the range of -150 to
-165 ppm. This is a definitive test for the

presence of the PFP ester.

m/z: Calculated [M+Na]* of 1704.5. The

observed mass should be within a narrow
Mass Spec (ESI) tolerance (e.g., £ 0.1 Da) of the calculated

value, confirming the molecular weight and

elemental composition.

Experimental Protocols

The following sections detail the methodologies for the synthesis, conjugation, and subsequent
deprotection of the Tri-GalNAc intermediate.

This protocol describes the final activation step to create the PFP ester from its corresponding
carboxylic acid precursor.

Objective: To activate the carboxylic acid terminus of the protected Tri-GalNAc linker for
subsequent bioconjugation.

Materials:
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Tri-GalNAc(OAc)-linker-COOH (1 equivalent)
Pentafluorophenyl trifluoroacetate (PFP-TFA) (1.5 equivalents)
Pyridine (2.0 equivalents)

Anhydrous Dichloromethane (DCM)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Dissolve the Tri-GalNAc(OAc)-linker-COOH starting material in anhydrous DCM in a flame-
dried flask under an inert atmosphere.

Cool the solution to 0°C using an ice bath.

Add pyridine to the solution, followed by the dropwise addition of pentafluorophenyl
trifluoroacetate.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the
starting material is consumed.

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCI,
saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate under
reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of methanol in
DCM to yield the pure Tri-GalNAc(OAc)-PFP intermediate as a white foam.

Obijective: To covalently link the Tri-GalNAc ligand to a payload containing a primary amine.

Materials:
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Tri-GalNAc(OAc)-PFP intermediate (1.5-2.0 equivalents relative to payload)

Amine-modified payload (e.g., 5'-amino-modifier SIRNA)

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA) (3.0-5.0 equivalents)

Procedure:

Dissolve the amine-modified payload in anhydrous DMSO.

e |In a separate vial, dissolve the Tri-GalNAc(OAc)-PFP intermediate in anhydrous DMSO.

o Add DIPEA to the payload solution, followed by the dropwise addition of the Tri-GalNAc
solution.

 Stir the reaction at room temperature for 12-18 hours.

e Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.

» Upon completion, the crude conjugate can be precipitated using an appropriate anti-solvent
(e.g., acetone) or purified directly via HPLC.

Objective: To remove the acetyl protecting groups from the GalNAc sugars to unmask the final,
biologically active ligand.

Materials:

Protected Tri-GalNAc-Payload Conjugate

Sodium methoxide (NaOMe) in Methanol (0.1 M to 0.5 M solution)

Methanol (MeOH)

Ammonium acetate or similar buffer for neutralization

Procedure:
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» Dissolve the purified, protected conjugate in anhydrous methanol.
e Cool the solution to 0°C.

e Add a solution of sodium methoxide in methanol dropwise. The final concentration of NaOMe
should be catalytic.

 Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS for the complete
removal of all acetyl groups (a significant decrease in molecular weight will be observed).

o Once the reaction is complete, neutralize the mixture by adding a buffer such as ammonium
acetate.

o The final deprotected conjugate is then purified using methods suitable for the payload, such
as HPLC or tangential flow filtration (TFF) for oligonucleotides.

Biological Mechanism and Experimental Workflow

Tri-GalNAc conjugates function by hijacking the natural endocytic pathway of the
asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver
hepatocytes. This process facilitates the targeted delivery and intracellular release of the
conjugated payload.
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Caption: The pathway of ASGPR-mediated endocytosis for Tri-GalNAc conjugates.

follows a logical and well-defined workflow.

The overall process from the activated intermediate to the final biologically active conjugate
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Tri-GalNAc(OAc)-PFP Amine-Functionalized
Intermediate Payload (e.g., SIRNA)

Step 1: Conjugation Reaction

(Amide Bond Formation)

Step 2: Purification of
Protected Conjugate (HPLC)

Step 3: Deprotection

(Removal of Acetyl Groups)

Step 4: Final Purification
of Active Conjugate (TFF/HPLC)

Final Tri-GalNAc-Payload Conjugate
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Caption: A typical workflow from activated ligand to final drug conjugate.

¢ To cite this document: BenchChem. [A Comprehensive Technical Guide to Tri-GalNAc
Ligands for Targeted Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861956#tri-galnac-oac-3-perfluorophenyl-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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